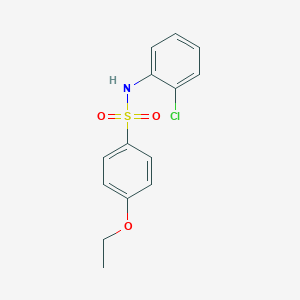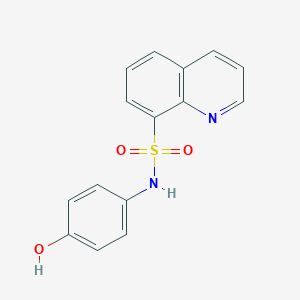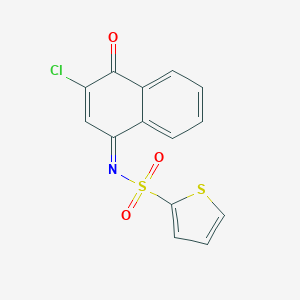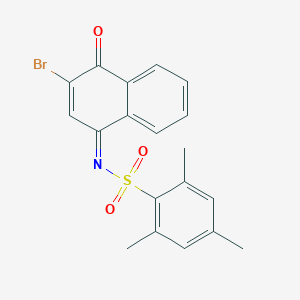![molecular formula C25H23NO5S B281284 Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281284.png)
Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as "DMB" and has been synthesized through various methods. DMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of DMB involves the inhibition of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase. DMB has been shown to inhibit the production of inflammatory mediators, including prostaglandins and leukotrienes. DMB has also been shown to induce apoptosis in cancer cells by activating various signaling pathways, including the JNK and p38 MAPK pathways. Additionally, DMB has been shown to improve glucose tolerance and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
DMB has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-diabetic properties. DMB has been shown to inhibit the production of various inflammatory mediators, including prostaglandins and leukotrienes. DMB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, DMB has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
实验室实验的优点和局限性
DMB has several advantages for lab experiments, including its high yield and potent biological activity. However, DMB has some limitations, including its relatively high cost and potential toxicity at high doses.
未来方向
There are several future directions for the study of DMB. One potential direction is the development of DMB analogs with improved pharmacological properties. Another potential direction is the investigation of the potential therapeutic applications of DMB in other diseases, including neurodegenerative diseases and cardiovascular diseases. Additionally, the investigation of the mechanism of action of DMB and its potential interactions with other compounds could provide valuable insights into its biological activity.
合成方法
DMB can be synthesized through various methods, including the reaction of benzyl 2-methyl-3-oxobutanoate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of benzyl 2-methyl-3-oxobutanoate with 2,4-dimethylbenzenesulfonamide in the presence of a base. The yield of DMB obtained through these methods is relatively high.
科学研究应用
DMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Studies have shown that DMB exhibits potent anti-inflammatory, anti-cancer, and anti-diabetic properties. DMB has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, which is responsible for the production of inflammatory mediators. DMB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, DMB has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
属性
分子式 |
C25H23NO5S |
|---|---|
分子量 |
449.5 g/mol |
IUPAC 名称 |
benzyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H23NO5S/c1-16-9-12-23(17(2)13-16)32(28,29)26-20-10-11-22-21(14-20)24(18(3)31-22)25(27)30-15-19-7-5-4-6-8-19/h4-14,26H,15H2,1-3H3 |
InChI 键 |
MBXJDUNURJNKSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C)C |
规范 SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)
![{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid](/img/structure/B281209.png)




![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281220.png)
![Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281221.png)
![Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281222.png)
![Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281224.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281226.png)
![Butyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281227.png)
![Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281228.png)
![Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281229.png)